N,N,5-Trimethylbenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N,N,5-trimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-9-8(6-7)10(11-13-9)12(2)3/h4-6H,1-3H3 |
InChI Key |
CACJGHWZROUWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2N(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Reaction Pathways for Benzisoxazole Formation
Elucidation of Reaction Mechanisms via Isotopic Labeling Studies (e.g., 18O Labeling)
Isotopic labeling is a powerful technique for tracing the pathways of atoms through a chemical reaction, providing definitive insights into bond-forming and bond-breaking events. musechem.com In the context of benzisoxazole synthesis, 18O labeling studies can be employed to determine the origin of the oxygen atom in the heterocyclic ring, thereby distinguishing between possible mechanistic pathways.
For instance, in the synthesis of an oxazole (B20620) ring, a related five-membered heterocycle, an 18O labeling study was conducted to differentiate a proposed mechanism from the classical Robinson-Gabriel synthesis. rsc.org By labeling the amide oxygen of the starting material, researchers could track whether this specific oxygen atom was incorporated into the final oxazole product. rsc.org A similar strategy could be applied to benzisoxazole synthesis.
Consider a common pathway to benzisoxazoles involving the cyclization of an o-hydroxyaryl oxime derivative. The mechanism involves the formation of an N-O bond. To confirm the intramolecular nature of this cyclization, the hydroxyl group of the oxime could be labeled with 18O. If the resulting benzisoxazole contains the 18O label, it provides strong evidence that the oxime's oxygen atom is the one incorporated into the ring. Conversely, if the reaction were performed in an 18O-labeled solvent (like H₂18O) and the resulting benzisoxazole remained unlabeled, it would rule out the incorporation of oxygen from the solvent. Such studies, while not specifically documented for N,N,5-Trimethylbenzo[d]isoxazol-3-amine, represent a fundamental approach to verifying proposed reaction mechanisms in heterocycle synthesis. rsc.org
Table 1: Hypothetical 18O Labeling Study for Benzisoxazole Formation
| Labeled Reactant | Expected Location of 18O in Product | Mechanistic Implication |
|---|---|---|
| o-hydroxyaryl oxime (18O at oxime OH) | In the benzisoxazole ring | Confirms intramolecular cyclization and N-O bond formation involving the oxime oxygen. |
Characterization of Putative Reaction Intermediates in Benzisoxazole Synthesis
The synthesis of benzisoxazoles often proceeds through highly reactive, transient intermediates that are not typically isolated. Identifying these species is key to understanding the reaction pathway. One of the most common and versatile intermediates in isoxazole (B147169) synthesis is the nitrile oxide . mdpi.com Nitrile oxides are frequently generated in situ from precursors like hydroxymoyl chlorides or by the oxidation of aldoximes. mdpi.comchim.it Once formed, they can undergo [3+2] cycloaddition reactions with dienophiles, such as arynes, to construct the benzisoxazole ring system. chim.itnih.gov
Another significant class of intermediates is isoxazolines (4,5-dihydroisoxazoles). These are the initial products of cycloaddition reactions between nitrile oxides and alkenes. beilstein-journals.org In many synthetic schemes, these isoxazoline (B3343090) intermediates are subsequently aromatized via an elimination step to yield the final isoxazole product. The isolation of trans-isoxazolines in certain reactions provides direct evidence for a stepwise mechanism involving cycloaddition followed by elimination. beilstein-journals.org
In transition metal-catalyzed syntheses, metallacycle intermediates are often proposed. For example, in a palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes, a seven-membered palladacycle intermediate is believed to form, which then undergoes reductive elimination to yield the target naphtho[2,1-d]isoxazole. chim.it Similarly, cobalt-catalyzed reactions may involve the formation of a metallacycle prior to the cleavage of the N-O bond. researchgate.net Other proposed, more exotic intermediates in specific transformations include azetidine and aryne species, which can form in situ and subsequently react to generate the benzisoxazole core. chim.it
Table 2: Key Intermediates in Benzisoxazole Synthesis
| Intermediate | Precursor/Reaction Type | Role in Mechanism |
|---|---|---|
| Nitrile Oxide | Aldoximes, Hydroxymoyl chlorides | Acts as a 1,3-dipole in [3+2] cycloaddition reactions. mdpi.comchim.it |
| Isoxazoline | Alkene + Nitrile Oxide | Initial cycloadduct, undergoes subsequent aromatization. beilstein-journals.org |
| Metallacycle | Transition metal-catalyzed reactions (e.g., Pd, Co) | Facilitates C-H activation and bond formation. chim.itresearchgate.net |
Role of Catalysis in Facilitating Benzisoxazole Formation
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules like benzisoxazoles under mild conditions. researchgate.net Transition metals are widely employed to facilitate key bond-forming steps. Palladium and copper catalysts are particularly common. For instance, Pd-catalyzed cyclization of (Z)-oximes and CuI-catalyzed reactions have been shown to be effective for C-O bond formation to close the benzisoxazole ring. chim.it Transition metals like rhodium and cobalt can also mediate the ring-opening of benzisoxazoles, which is mechanistically important for subsequent functionalization. researchgate.netresearchgate.net Gold catalysts have been used for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org
Acid catalysis is also significant. DFT calculations and experimental data suggest that acid catalysts can accelerate the formation of nitrile oxide intermediates from their precursors. researchgate.net Lewis acids, such as boron trifluoride etherate, have been shown to catalyze cycloaddition reactions, expanding the scope of applicable substrates. researchgate.net In other systems, hypervalent iodine compounds are used in catalytic amounts, along with a stoichiometric oxidant like m-CPBA, to generate nitrile oxides in situ for intramolecular cycloadditions, providing an efficient route to fused isoxazole systems. mdpi.com
Table 3: Catalysts in Benzisoxazole and Isoxazole Synthesis
| Catalyst Type | Example(s) | Role in Reaction Mechanism |
|---|---|---|
| Transition Metal | Pd(TFA)₂, CuI, AuCl₃, Rh complexes | Facilitates cyclization, C-H activation, and ring-opening reactions. rsc.orgchim.itresearchgate.netresearchgate.net |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Promotes and expands the scope of cycloaddition reactions. researchgate.net |
| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Accelerates the in situ formation of nitrile oxide intermediates. mdpi.comresearchgate.net |
Analysis of Regioselectivity and Stereoselectivity in Synthetic Transformations
Controlling selectivity is a fundamental challenge in the synthesis of substituted heterocycles. Regioselectivity , which dictates the orientation of bond formation between two unsymmetrical reactants, is particularly important in [3+2] cycloaddition reactions for constructing the isoxazole ring. When an unsymmetrical aryne reacts with a nitrile oxide, two different regioisomeric benzisoxazoles can potentially form. The observed outcome is often governed by electronic and steric factors of the substituents on both the dipole (nitrile oxide) and the dipolarophile (aryne). chim.it Similarly, the reaction of nitrile oxides with monosubstituted alkynes or alkenes typically proceeds with high regioselectivity, leading preferentially to 5-substituted isoxazoles or isoxazolines, respectively. researchgate.netnih.gov
Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the final aromatic benzisoxazole ring is planar, the stereochemistry of precursors and intermediates can be critical. For example, some cyclization reactions to form the benzisoxazole ring proceed efficiently only from the (Z)-isomer of the starting oxime, while the (E)-isomer may lead to side products. chim.it This indicates that the geometry of the substrate is crucial for achieving the correct orientation for ring closure. Furthermore, in reactions that proceed via an isoxazoline intermediate, the cycloaddition step can be stereoselective, with studies showing the exclusive formation of trans isomers of the 4,5-dihydroisoxazoline ring. beilstein-journals.org The subsequent elimination step to form the aromatic isoxazole then removes these stereocenters.
Table 4: Examples of Selectivity in Isoxazole Synthesis
| Type of Selectivity | Reaction | Controlling Factors | Outcome |
|---|---|---|---|
| Regioselectivity | [3+2] Cycloaddition of nitrile oxide and monosubstituted alkyne | Electronic and steric effects | Preferential formation of the 5-substituted isoxazole. researchgate.net |
| Regioselectivity | SNAr of 5-nitroisoxazoles with bis-nucleophiles | Nature of the nucleophile and substrate | Smooth and regioselective formation of bis(isoxazoles). nih.gov |
| Stereoselectivity | Cyclization of o-substituted aryl oximes | Oxime geometry (E vs. Z) | The (Z)-isomer is often required for efficient cyclization. chim.it |
Computational and Theoretical Studies on N,n,5 Trimethylbenzo D Isoxazol 3 Amine and Its Analogs
Reaction Mechanism Modeling through Computational Chemistry
While specific computational modeling studies on the reaction mechanisms involving N,N,5-Trimethylbenzo[d]isoxazol-3-amine are not extensively documented in publicly available literature, the general mechanisms for the formation of the benzisoxazole core are well-established and provide a framework for theoretical investigation. Computational chemistry can be employed to elucidate the intricate details of these reaction pathways, including the identification of transition states, intermediates, and the calculation of activation energies.
Several synthetic routes to the benzisoxazole scaffold have been described, which are amenable to computational modeling. These include:
Intramolecular Cyclization of Oximes: A common method for forming the benzisoxazole ring is through the intramolecular cyclization of ortho-substituted aryl oximes. A proposed mechanism involves the deprotonation of the oxime hydroxyl group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the oxygen attacks the aromatic ring, displacing a leaving group. chim.it Computational modeling of this process would involve calculating the energy profile of the reaction, identifying the transition state for the cyclization step, and determining the rate-determining step. The influence of substituents on the aromatic ring, such as the 5-methyl group in this compound, on the reaction barrier could be systematically studied. Electron-donating groups are generally found to decrease the reactivity in such reactions, a hypothesis that can be quantified through computational analysis. chim.it
[3+2] Cycloaddition Reactions: The benzisoxazole ring can also be formed via a [3+2] cycloaddition reaction between an aryne and a nitrile oxide. nih.gov Both of these reactants are highly reactive intermediates that can be generated in situ. nih.gov Computational studies, such as those based on Density Functional Theory (DFT), can model the concerted or stepwise nature of this cycloaddition, predict the regioselectivity, and explain the influence of substituents on both the aryne and the nitrile oxide. For instance, the reaction of a benzyne (B1209423) substituted with a methyl group with an appropriate nitrile oxide could be modeled to understand the formation of the 5-methylbenzo[d]isoxazole core.
Palladium-Catalyzed Annulation: More advanced synthetic methods include palladium-catalyzed annulation reactions of substituted isoxazoles to form the benzene (B151609) fragment of the benzisoxazole system. chim.it The plausible mechanism for such a reaction involves complex catalytic cycles with multiple steps, including oxidative addition, alkyne insertion, C-H activation, and reductive elimination. chim.it Computational modeling is invaluable in elucidating these complex mechanisms, providing insights into the geometry of intermediates and transition states, and explaining the role of the catalyst and ligands.
A summary of common reaction mechanisms for benzisoxazole synthesis that are suitable for computational modeling is presented in the table below.
| Reaction Type | Key Intermediates | Computational Insights |
| Intramolecular SNAr | Oxime anion | Transition state geometry, activation energy barriers, substituent effects |
| [3+2] Cycloaddition | Aryne, Nitrile Oxide | Reaction pathway (concerted/stepwise), regioselectivity, frontier molecular orbital analysis |
| Palladium-Catalyzed Annulation | Palladacycle | Catalytic cycle intermediates, ligand effects, reaction energetics |
Structure-Property Relationship Studies Utilizing Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental in medicinal chemistry and materials science for predicting the biological activity or physical properties of compounds based on their molecular structure. These studies rely on the calculation of theoretical molecular descriptors that quantify various aspects of a molecule's electronic, steric, and lipophilic properties.
Key Theoretical Descriptors:
Electronic Descriptors: These describe the electronic aspects of a molecule and are crucial for modeling interactions with biological targets. Examples include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Atomic Charges: Calculated using various schemes (e.g., Mulliken, Natural Bond Orbital), these describe the charge distribution at the atomic level.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, and branching of the molecule. Examples include connectivity indices and shape indices.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the molecular properties. Examples include dipole moment, polarizability, and various reactivity indices derived from DFT, such as chemical hardness, softness, and electrophilicity. mwjscience.com
Application in Structure-Property Relationship Studies:
In the context of benzisoxazole derivatives, these descriptors can be used to correlate structural features with various properties. For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been noted to influence biological activity. nih.gov A QSAR study could quantify this effect by correlating descriptors such as the local dipole moment or the electrostatic potential around the halogen atom with the observed activity.
Online computational tools can also be used for preliminary assessment of the structure-property relationships of novel compounds. For instance, for a series of N-hydroxybenzoyl derivatives of 5-methylisoxazol-3-amine, online platforms were used to calculate physicochemical parameters and descriptors related to their potential effects on the central nervous system and cardiotoxicity. researchgate.net Such approaches could be readily applied to this compound to predict its potential biological activity profile.
The following table provides examples of theoretical descriptors and their potential application in structure-property relationship studies of this compound analogs.
| Descriptor Category | Specific Descriptor | Potential Application |
| Electronic | HOMO/LUMO Energies, MEP | Modeling receptor-ligand interactions, predicting reactivity |
| Topological | Connectivity Indices | Correlating molecular size and shape with physical properties like solubility |
| Quantum Chemical | Dipole Moment, Polarizability | Predicting intermolecular interactions and membrane permeability |
Chemical Reactivity and Derivatization Strategies for N,n,5 Trimethylbenzo D Isoxazol 3 Amine Scaffolds
Chemical Transformations at the N,N-Dimethylamino Group
The N,N-dimethylamino group attached to the 3-position of the benzisoxazole ring is a powerful electron-donating group, significantly influencing the reactivity of the entire molecule. princeton.edu This group can undergo various chemical transformations, offering a direct handle for structural modification.
The lone pair of electrons on the nitrogen atom makes the N,N-dimethylamino group a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the aromatic ring. rutgers.edu While the 4- and 6-positions of the benzo[d]isoxazole ring are ortho and para to the nitrogen, the electronic and steric effects of the fused isoxazole (B147169) ring will also play a role in directing substitution.
Reactions at the N,N-dimethylamino group itself can also be explored. For instance, oxidation of the tertiary amine could lead to the corresponding N-oxide, which could further alter the electronic properties and reactivity of the scaffold. Additionally, demethylation reactions, though challenging, could provide access to the secondary or primary amine, opening up further possibilities for derivatization, such as acylation or alkylation. In some aromatic systems, the dimethylamino group can participate in intramolecular reactions with adjacent electrophilic groups, leading to the formation of fused ring systems. rsc.org
The reactivity of the N,N-dimethylamino group can also be harnessed to facilitate reactions on the adjacent aromatic ring. It has been shown that N,N-dialkyl substituted amines can act as removable activation handles for Friedel-Crafts alkylations on aromatic rings. princeton.edu This strategy involves using the strong activating effect of the amino group to promote the reaction, followed by its removal to yield the desired substituted arene.
Below is a table summarizing potential transformations at the N,N-dimethylamino group based on analogous systems:
| Transformation | Reagents and Conditions | Expected Product |
| N-Oxidation | m-CPBA, H₂O₂ | N,N,5-Trimethylbenzo[d]isoxazol-3-amine N-oxide |
| Demethylation | Various methods (e.g., with acyl chlorides followed by hydrolysis) | N,5-Dimethylbenzo[d]isoxazol-3-amine |
| Electrophilic Aromatic Substitution (directed by the amino group) | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Substituted this compound |
Functionalization Reactions of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring system is aromatic and can undergo various functionalization reactions. wikipedia.org The regioselectivity of these reactions will be influenced by the directing effects of the existing substituents: the 5-methyl group and the 3-N,N-dimethylamino group. Both are electron-donating and ortho-, para-directing. This would likely activate the 4-, 6-, and 7-positions of the benzene (B151609) ring towards electrophilic substitution.
Direct C-H functionalization of isoxazole rings can be achieved through transition metal-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed C-H activation has been used for the synthesis of 3-substituted benzisoxazoles. researchgate.net This suggests that similar strategies could be employed to introduce substituents at various positions on the this compound scaffold.
Metallation of the benzisoxazole ring, followed by quenching with an electrophile, is another potential route for functionalization. The position of metallation would be directed by the existing substituents. Given the presence of the activating amino and methyl groups, directed ortho-metallation could be a viable strategy.
Recent advances in the synthesis of benzisoxazoles have utilized various methods, including [3+2] cycloaddition reactions of arynes and nitrile oxides, and intramolecular cyclization of ortho-hydroxyaryl N-H ketimines. organic-chemistry.org While these are synthetic routes to the core structure, they highlight the chemical handles that can be incorporated into the ring system.
The following table outlines potential functionalization reactions for the benzo[d]isoxazole ring:
| Reaction Type | Reagents and Conditions | Potential Position of Functionalization |
| Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (HNO₃/H₂SO₄), Sulfonating agents (SO₃/H₂SO₄) | 4-, 6-, 7-positions |
| C-H Activation/Cross-Coupling | Pd catalyst, coupling partner (e.g., aryl halide, boronic acid) | Various positions depending on directing group and catalyst |
| Metallation-Electrophile Quench | Strong base (e.g., n-BuLi), electrophile (e.g., CO₂, alkyl halide) | Position directed by substituents |
Investigations into Ring Opening and Rearrangement Pathways of the Isoxazole Moiety
The isoxazole ring, characterized by a relatively weak N-O bond, is susceptible to various ring-opening and rearrangement reactions. wikipedia.org These transformations can be initiated under reductive, basic, or acidic conditions, as well as through transition metal catalysis, providing access to a diverse range of molecular scaffolds.
Reductive Ring Opening: The N-O bond of isoxazoles and isoxazolines can be cleaved under reductive conditions. Common methods include catalytic hydrogenation (e.g., with Raney nickel or Pd/C), or the use of reducing agents like LiAlH₄, SmI₂, or Mo(CO)₆. nih.govrsc.org This reductive cleavage typically yields β-amino enones or γ-amino alcohols, depending on the substrate and reaction conditions. nih.govrsc.org For this compound, reductive cleavage would likely lead to a 2-hydroxy-substituted benzonitrile (B105546) derivative after subsequent rearrangement.
Base-Mediated Ring Opening (Kemp Elimination): In the presence of a strong base, 3-unsubstituted isoxazoles can undergo ring scission to form α-cyanoenolates. researchgate.net This type of rearrangement, known as the Kemp elimination, involves deprotonation at the C3 position, followed by cleavage of the N-O bond. wikipedia.org While the target compound is substituted at the 3-position with an amino group, base-catalyzed rearrangements of benzisoxazole-3-carboxylates have also been reported. acs.org
Transition Metal-Catalyzed Reactions: Transition metals can mediate the cleavage of the N-O bond in isoxazoles. Molybdenum hexacarbonyl, Mo(CO)₆, has been shown to induce reductive cleavage of the N-O bond to give β-amino enones. rsc.org Copper-catalyzed reductive ring-cleavage of isoxazoles has also been developed to synthesize enaminones. acs.org Rhodium catalysts have been employed in the ring-opening reactions of benzisoxazoles. researchgate.net
Rearrangements: Under certain conditions, isoxazoles can undergo rearrangement to other heterocyclic systems. For instance, an isoxazole to benzisoxazole rearrangement has been reported for o-phenolic isoxazoles under basic conditions. acs.org While the target compound is already a benzisoxazole, other rearrangements, such as ring expansion, could be possible. researchgate.net
A summary of potential ring-opening and rearrangement pathways is provided in the table below:
| Reaction Type | Reagents and Conditions | Potential Products |
| Reductive N-O Cleavage | H₂/Raney Ni, Mo(CO)₆, LiAlH₄ | 2-hydroxy-N,N,5-trimethylbenzamidine derivatives |
| Base-Mediated Rearrangement | Strong base (e.g., t-BuOK) | 2-hydroxybenzonitrile derivatives |
| Transition Metal-Mediated Cleavage | Cu, Rh, or other transition metal catalysts | Various ring-opened products |
| Ring-Opening Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor®) | Fluorinated carbonyl compounds researchgate.net |
Utilization of Benzisoxazol-3-amines as Versatile Synthetic Building Blocks
3-Aminobenzisoxazoles are valuable synthetic intermediates, serving as precursors for a wide range of more complex molecules, particularly in the field of medicinal chemistry. chim.itresearchgate.netresearchgate.net The amino group at the 3-position can be readily derivatized, and the benzisoxazole core often imparts desirable pharmacological properties. nih.gov
The synthesis of 3-amino-substituted 1,2-benzisoxazoles can be achieved through nucleophilic aromatic substitution of 3-chloro-1,2-benzisoxazoles, often promoted by microwave irradiation. researchgate.net This provides a straightforward entry into a variety of N-substituted 3-aminobenzisoxazoles.
Once formed, the 3-amino group can undergo a plethora of standard amine reactions. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Sulfonylation with sulfonyl chlorides would produce sulfonamides, a common functional group in many pharmaceuticals. The amino group can also be alkylated or used in reductive amination reactions.
Furthermore, the 3-amino group can be transformed into other functional groups. Diazotization with nitrous acid, followed by reaction with various nucleophiles (Sandmeyer reaction), could be used to introduce a wide range of substituents at the 3-position, such as halogens, cyano, or hydroxyl groups.
The benzisoxazole scaffold itself is a key component in several approved drugs. For example, the anticonvulsant zonisamide (B549257) contains a 1,2-benzisoxazole-3-methanesulfonamide core. wikipedia.orgnih.gov This highlights the importance of derivatization at the 3-position for the development of new therapeutic agents.
The table below showcases some of the synthetic applications of 3-aminobenzisoxazoles:
| Reaction Type | Reagents and Conditions | Product Class |
| N-Acylation | Acid chloride, base | 3-Amidobenzisoxazoles |
| N-Sulfonylation | Sulfonyl chloride, base | 3-Sulfonamidobenzisoxazoles |
| N-Alkylation | Alkyl halide, base | N-Alkyl-3-aminobenzisoxazoles |
| Diazotization/Sandmeyer Reaction | NaNO₂/HCl, CuX (X = Cl, Br, CN) | 3-Halogenated or 3-cyano-benzisoxazoles |
| Condensation Reactions | Aldehydes, ketones | 3-Iminobenzisoxazoles |
Preclinical Mechanistic Investigations of Biological Activities of Benzisoxazole 3 Amine Derivatives
Molecular Target Identification and Interaction Mechanisms
Understanding the direct molecular interactions of benzisoxazole-3-amine derivatives is crucial for rational drug design and development. Preclinical studies have explored their ability to modulate the function of various enzymes and receptors.
Enzyme Inhibition Mechanisms (e.g., APE1, HDAC, COX-2, Carbonic Anhydrase)
The benzisoxazole-3-amine core and its isosteres have been investigated as inhibitors of several key enzyme families.
Cyclooxygenase-2 (COX-2): Isoxazole (B147169) derivatives have been identified as potent inhibitors of cyclooxygenase enzymes, which are critical mediators of inflammation. Certain novel isoxazole derivatives have demonstrated selectivity for the COX-2 isoform over COX-1. For instance, in one study, compound C6 showed the highest potency against COX-2 with a half-maximal inhibitory concentration (IC50) of 0.55 µM. The selectivity is attributed to interactions with key amino acid residues in the COX-2 specific pocket, including Val523, Phe518, Arg513, and Ser353. While these findings are for the broader isoxazole class, they highlight a potential mechanism for the anti-inflammatory properties of benzisoxazole-containing compounds.
In Vitro COX-2 Inhibition by Isoxazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| C3 | 0.93 ± 0.01 | 24.26 |
| C5 | 0.85 ± 0.04 | 41.82 |
| C6 | 0.55 ± 0.03 | 61.73 |
| C7 | 0.74 ± 0.10 | 113.19 |
| C8 | 0.79 ± 0.05 | 115.43 |
| Celecoxib (Reference) | 0.05 ± 0.01 | 302 |
Carbonic Anhydrase (CA): Certain isoxazole derivatives have shown significant inhibitory activity against carbonic anhydrase enzymes. In a study of newly synthesized isoxazole compounds, several derivatives displayed notable inhibition of CA. For example, compound AC2 was identified as the most promising inhibitor against CA, with an IC50 value of 112.3 µM. Molecular docking studies supported these findings, suggesting that these compounds could serve as a framework for designing effective CA inhibitors.
APE1 and HDAC: While extensive research has been conducted on inhibitors for Apurinic-apyrimidinic endonuclease 1 (APE1) and Histone Deacetylases (HDACs), studies specifically implicating benzisoxazole-3-amine derivatives are not prominent in the current literature. Research into APE1 inhibition has often focused on compounds like E3330 and methoxyamine, which affect inflammatory responses through different mechanisms. Similarly, the development of HDAC inhibitors has largely centered on other chemical scaffolds, such as quinoxaline derivatives.
Receptor Agonism/Antagonism Mechanisms (e.g., GABA Receptors, LPA Receptors, FLT3)
The interaction of benzisoxazole-3-amine derivatives with cell surface and intracellular receptors is another key area of mechanistic investigation.
FMS-like Tyrosine Kinase 3 (FLT3): The FLT3 receptor is a critical target in certain types of leukemia. While potent FLT3 inhibitors have been developed, they often belong to related heterocyclic classes like benzimidazoles. For example, benzimidazole-indazole based inhibitors have shown potent activity against FLT3 and its mutants, with IC50 values in the nanomolar range. Although structurally related, specific investigations into the direct inhibitory effects of benzisoxazole-3-amine derivatives on FLT3 are less common.
GABA Receptors: Gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A subtype, are the primary targets for benzodiazepines and related anxiolytic and sedative drugs. These compounds act as positive allosteric modulators, enhancing the effect of GABA. While various heterocyclic compounds, including certain benzimidazoles and benzodiazepines, are known to interact with GABA receptors, specific data detailing the agonist or antagonist mechanisms of benzisoxazole-3-amine derivatives at these receptors is limited.
Lysophosphatidic Acid (LPA) Receptors: There is currently a lack of significant preclinical data investigating the interactions between benzisoxazole-3-amine derivatives and LPA receptors.
Cellular Mechanistic Studies in Preclinical Models
Beyond direct molecular target interactions, preclinical studies have examined the broader cellular consequences of treatment with benzisoxazole-3-amine derivatives, including their effects on cell fate, stress responses, and immune function.
Elucidation of Cell Cycle Regulation and Apoptosis Induction Pathways
A significant focus of preclinical research has been on the anti-cancer potential of this chemical class, particularly its ability to control cell proliferation and induce programmed cell death.
Derivatives such as N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been identified as inhibitors of the tripartite motif-containing protein 24 (TRIM24), an epigenetic reader. Inhibition of this protein has been linked to anti-proliferative effects in various cancer cell lines. For instance, compounds 11d and 11h from this series demonstrated potent inhibition of cell proliferation in prostate cancer (LNCaP, C4-2B) and non-small cell lung cancer (A549) cell lines. While the direct link to cell cycle arrest or apoptosis induction for these specific TRIM24 inhibitors was not fully detailed, related heterocyclic compounds like benzoxazole (B165842) and benzimidazole derivatives are known to induce apoptosis. These related compounds often mediate their effects through the activation of caspases (caspase-3 and -9), cleavage of poly ADP-ribose polymerase (PARP), and modulation of the Bcl-2 family of proteins.
Anti-Proliferative Activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 11d | A549 | Non-Small Cell Lung Cancer | 1.08 |
| 11h | A549 | Non-Small Cell Lung Cancer | 0.75 |
Characterization of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)
Cellular stress pathways, particularly the endoplasmic reticulum (ER) stress response, are implicated in numerous diseases. Perturbations in ER function lead to the unfolded protein response (UPR), which can ultimately trigger apoptosis if the stress is prolonged or severe. Studies have shown that other classes of compounds, such as benzodiazepinone derivatives, can protect neuronal cells from ER stress-mediated death by inhibiting downstream signaling effectors like p38 and JNK. However, specific preclinical studies characterizing the role of benzisoxazole-3-amine derivatives in inducing or mitigating ER stress are not yet widely reported.
Molecular Mechanisms of Immunomodulatory Effects (e.g., Lymphocyte Proliferation, Cytokine Production)
The isoxazole scaffold is present in compounds with known immunomodulatory and anti-inflammatory activities.
Inhibition of Inflammatory Mediators: 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of sphingomyelin synthase 2 (SMS2). Inhibition of this enzyme has been shown to significantly attenuate chronic inflammation in preclinical models, suggesting a clear immunomodulatory role for this specific subclass of benzisoxazole-3-amines.
Modulation of Cytokine Production and Lymphocyte Activity: Broader studies on isoxazole derivatives have demonstrated direct effects on immune cells. For example, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives inhibit the production of the pro-inflammatory cytokine TNF-α and suppress the proliferation of phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs). Other related derivatives have been shown to modulate T-cell subsets and enhance antibody production in mice, indicating a complex role in regulating both cellular and humoral immunity. These findings suggest that the benzisoxazole-3-amine core could be a valuable template for developing novel immunomodulatory agents.
Mechanistic Basis of Antimicrobial and Antifungal Action
The precise mechanisms by which N,N,5-Trimethylbenzo[d]isoxazol-3-amine exerts its antimicrobial and antifungal effects have not been fully elucidated in the scientific literature. However, research on the broader class of benzisoxazole derivatives provides insights into potential pathways of action.
Antimicrobial Action:
Studies on various benzisoxazole analogs suggest that their antibacterial effects may stem from the inhibition of essential bacterial enzymes. A notable mechanism observed for some benzisoxazole derivatives is the inhibition of bacterial type-II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
Furthermore, investigations into naturally occurring benzisoxazoles have pointed towards interference with bacterial metabolic pathways. For instance, one study implicated the targeting of enzymes involved in the biosynthesis of 4-hydroxybenzoate, a key precursor in the ubiquinone pathway. uri.edunih.gov The potential targets identified were chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. uri.edunih.gov By disrupting these metabolic pathways, the benzisoxazole compounds can effectively starve the bacteria of essential metabolites.
Antifungal Action:
The antifungal mechanism of benzisoxazole derivatives is also an area of active investigation. Research on related benzoxazole compounds suggests that their mode of action against fungal pathogens, such as Candida species, may involve disruption of the plasma membrane's integrity. scilit.com Additionally, in silico studies have proposed that these compounds might inhibit crucial fungal proteins like heat shock protein 90 (HSP90) and aldehyde dehydrogenase. scilit.com HSP90 is a molecular chaperone that plays a critical role in the stress response and virulence of fungal pathogens, while aldehyde dehydrogenase is involved in various metabolic processes.
The following table summarizes the potential mechanisms of action for benzisoxazole and related derivatives based on current research findings.
| Activity | Potential Mechanism of Action | Target Organisms |
| Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV nih.gov | Gram-positive and Gram-negative bacteria |
| Antimicrobial | Interference with 4-hydroxybenzoate metabolic pathway uri.edunih.gov | Acinetobacter baumannii |
| Antifungal | Disruption of plasma membrane integrity scilit.com | Candida species |
| Antifungal | Inhibition of HSP90 and aldehyde dehydrogenase scilit.com | Candida species |
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
The biological activity of benzisoxazole-3-amine derivatives is significantly influenced by the nature and position of substituents on the benzisoxazole core. While specific SAR studies for this compound are not extensively detailed in the available literature, general principles derived from studies on analogous compounds can provide valuable insights for bioactivity optimization.
The presence, type, and location of substituents on the benzisoxazole ring system play a crucial role in determining the antimicrobial and antifungal potency. For instance, the introduction of electron-withdrawing groups, such as nitro or halogen atoms, has been shown to enhance the antimicrobial activity of certain benzisoxazole derivatives. nih.gov
The methyl group at the 5-position of the benzo[d]isoxazole ring can also modulate the electronic properties and steric bulk of the molecule, thereby influencing its biological activity. nih.gov Studies on related heterocyclic compounds have shown that the position of such substituents can significantly impact the compound's efficacy.
The following table provides a general overview of the structure-activity relationships observed for various benzisoxazole derivatives, which may be relevant for the optimization of compounds like this compound.
| Structural Modification | Effect on Bioactivity | Example Substituents |
| Substitution on the Benzene (B151609) Ring | Can enhance or decrease activity depending on the nature and position of the substituent. Electron-withdrawing groups often increase antimicrobial activity. nih.gov | Nitro, Halogens (e.g., Chloro, Fluoro) |
| Substitution on the 3-Amine Group | Influences lipophilicity and steric interactions, affecting target binding and cell penetration. | Alkyl groups (e.g., Methyl) |
| Position of Substituents | The specific location of substituents on the benzisoxazole core is critical for optimal activity. | 5-position, 6-position, etc. |
Further targeted SAR studies on this compound and its close analogs are necessary to delineate the precise structural requirements for potent antimicrobial and antifungal activity.
Emerging Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Benzisoxazole-Based Molecular Probes for Chemical Biology
The inherent photophysical properties of the benzisoxazole scaffold make it an attractive platform for the design of novel molecular probes for chemical biology. The development of fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level. Benzisoxazole derivatives are being explored for their potential as fluorescent sensors and imaging agents due to their rigid, planar structure which can lead to favorable quantum yields and Stokes shifts.
Researchers are focusing on modifying the benzisoxazole core with various functional groups to tune its photophysical properties and introduce specific reactivity towards biological targets. For instance, the introduction of electron-donating groups, such as the N,N-dimethylamino group present in N,N,5-Trimethylbenzo[d]isoxazol-3-amine, can enhance the fluorescence quantum yield and shift the emission wavelength to the visible region, which is advantageous for bioimaging applications to minimize photodamage and autofluorescence from biological samples.
The design of these molecular probes often involves a "fluorophore-linker-receptor" strategy. The benzisoxazole moiety acts as the fluorophore, and a specific receptor unit is attached via a linker to recognize and bind to a target analyte. This binding event then triggers a change in the fluorescence signal, allowing for the detection and quantification of the target. Potential applications for such probes include the detection of metal ions, reactive oxygen species (ROS), and specific enzymes or proteins within living cells.
Table 1: Photophysical Properties of Representative Benzisoxazole-Based Fluorescent Dyes
| Compound/Scaffold | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte/Application |
| 2-(2'-Hydroxyphenyl)benzisoxazole | ~350 | ~450 | Moderate | pH sensing, metal ion detection |
| 3-Aminobenzisoxazole Derivatives | 330-380 | 400-500 | Variable | General fluorophore, building block |
| N,N-Dimethylamino substituted Benzisoxazoles | 380-420 | 480-550 | High | Enhanced fluorescence for bioimaging |
| Benzisoxazole-metal complexes | Variable | Variable | Variable | Sensing of specific metal ions |
Note: The data in this table is representative of the general class of benzisoxazole derivatives and is intended to illustrate the potential properties of this compound analogs. Specific values for the title compound are not currently available in the literature.
Integration of Benzisoxazol-3-amine Scaffolds into Advanced Materials and Specialty Chemicals
The unique chemical and physical properties of the benzisoxazole ring system have led to its exploration in the field of materials science. The rigid and aromatic nature of the scaffold can impart desirable thermal stability, mechanical strength, and electronic properties to polymers and other advanced materials.
In the realm of specialty chemicals, benzisoxazole derivatives serve as key building blocks in the synthesis of a variety of functional molecules. Their reactivity allows for further chemical modifications, making them versatile intermediates in the production of dyes, agrochemicals, and other high-value chemical products. The 3-amino group of the benzisoxazol-3-amine scaffold, in particular, provides a reactive handle for the introduction of various substituents, enabling the synthesis of a diverse library of compounds with tailored properties for specific applications.
Green Chemistry Approaches and Catalyst Design for Sustainable Synthesis of Benzisoxazoles
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzisoxazoles to minimize environmental impact. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern research is focused on developing more sustainable and efficient synthetic routes.
Several green chemistry approaches for the synthesis of benzoxazoles, which are closely related to benzisoxazoles, have been reported and can be adapted. These methods include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. For instance, the synthesis of benzoxazole-2-thiols has been achieved in water.
Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, thus simplifying the purification process and reducing waste. Catalyst-free synthesis of benzimidazoles and benzothiazoles in ethanol has been demonstrated.
Heterogeneous Catalysis: Employing solid-supported catalysts that can be easily recovered and reused, minimizing catalyst waste. Examples include the use of PEG-SO3H and nanocatalysts for the synthesis of benzoxazole (B165842) derivatives. arabjchem.orgresearchgate.net
Energy-Efficient Methods: Utilizing microwave irradiation or ultrasonication to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. bohrium.com
Electrochemical Synthesis: A sustainable approach that uses electricity as a "reagent" to drive chemical transformations, avoiding the use of stoichiometric chemical oxidants or reductants. A scalable electrochemical protocol for the synthesis of 2,1-benzisoxazoles has been developed. nih.gov
The design of novel catalysts is a key aspect of green synthesis. For instance, Brønsted acidic ionic liquid gels have been used as efficient and recyclable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.gov These approaches not only make the synthesis of benzisoxazoles more environmentally friendly but also often lead to improved efficiency and cost-effectiveness.
Interdisciplinary Research Endeavors with this compound Analogs
The versatility of the benzisoxazole scaffold lends itself to a wide range of interdisciplinary research collaborations. The development of new benzisoxazole-based compounds often requires expertise from synthetic organic chemistry, medicinal chemistry, chemical biology, and materials science.
For instance, the synthesis of novel benzisoxazole analogs with potential biological activity would involve synthetic chemists, while their biological evaluation would be carried out by pharmacologists and biochemists. The development of benzisoxazole-based molecular probes is a collaborative effort between chemists who design and synthesize the probes and biologists who use them to study cellular processes. Similarly, the integration of benzisoxazole scaffolds into advanced materials requires the combined expertise of polymer chemists and materials scientists to design, synthesize, and characterize the new materials and evaluate their performance in devices.
While specific interdisciplinary research on this compound is not yet prominent in the literature, the broader field of benzisoxazole research is inherently interdisciplinary. The continued exploration of this chemical space is expected to foster further collaborations across different scientific disciplines, leading to new discoveries and applications for this important class of heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
